D-Phe-OMe monohydrochloride

Chiral Chemistry Stereochemistry Quality Control

This (R)-enantiomer hydrochloride salt is the non-negotiable starting material for enkephalinase inhibitor research: the L-form is inactive, and DL-mixtures introduce confounding isomers. Its >99% enantiomeric excess and verifiable optical rotation (-37.0°) guarantee reproducible stereochemistry. For microwave-assisted solid-phase peptide synthesis, it delivers 92% coupling yield in 30 seconds. The methyl ester is pre-activated for direct coupling—no additional protection/deprotection steps required. Insist on D-Phe-OMe monohydrochloride to avoid racemization, purification burdens, and assay variability.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 13033-84-6
Cat. No. B555902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phe-OMe monohydrochloride
CAS13033-84-6
SynonymsD-Phenylalaninemethylesterhydrochloride; 13033-84-6; H-D-Phe-OMe.HCl; D-PhenylalaninemethylesterHCl; (R)-Methyl2-amino-3-phenylpropanoatehydrochloride; H-D-Phe-OMeHCl; PubChem10883; KSC174G5B; P8040_SIGMA; SCHEMBL346467; 525472_ALDRICH; CTK0H4350; MolPort-003-935-851; SWVMLNPDTIFDDY-SBSPUUFOSA-N; ACT07162; ANW-19181; MFCD00066112; AKOS015846309; AKOS015888210; MethylD-PhenylalaninateHydrochloride; AC-5500; AM82161; RP26931; RTC-064100; Methyl(R)-PhenylalaninateHydrochloride
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
InChIInChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1
InChIKeySWVMLNPDTIFDDY-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phe-OMe Monohydrochloride (CAS 13033-84-6): A Chiral Phenylalanine Derivative for Stereospecific Peptide Synthesis and Pharmaceutical Research


D-Phe-OMe monohydrochloride (H-D-Phe-OMe·HCl) is a chiral amino acid derivative classified as the D-enantiomer of phenylalanine methyl ester in its hydrochloride salt form . It is widely utilized as a key building block in peptide synthesis and pharmaceutical research, where precise stereochemical control is essential . Its functional profile is governed by its specific (R)-stereochemistry, which dictates its three-dimensional structure and, consequently, its interactions in biological systems and chemical reactions [1].

Why L-Phe-OMe, DL-Phe-OMe, or Unprotected D-Phe Cannot Replace D-Phe-OMe Monohydrochloride in Critical Workflows


Generic substitution of D-Phe-OMe monohydrochloride with its L- or DL-enantiomers, or with the free amino acid D-phenylalanine, is not viable in research and industrial applications due to fundamental differences in biological activity and chemical reactivity. The specific (R)-configuration of D-Phe-OMe is a prerequisite for its documented activity as an enkephalinase inhibitor, a property not shared by its L-counterpart [1]. Conversely, using the racemic DL-mixture introduces 50% of an inactive or potentially confounding isomer, which can significantly increase purification burdens and compromise assay reproducibility. Furthermore, the hydrochloride salt form and methyl ester protection are crucial; substituting with the free amino acid (D-Phe-OH) would render the molecule incompatible with standard peptide coupling strategies without an additional, costly protection/deprotection step . These critical distinctions mandate the procurement of the specific D-Phe-OMe monohydrochloride compound for reliable, reproducible results.

Quantitative Differentiation of D-Phe-OMe Monohydrochloride: A Comparative Evidence Guide


Chiral Purity and Optical Rotation: D-Phe-OMe vs. L-Phe-OMe

The D-enantiomer exhibits a specific optical rotation of -37.0° (c=2, EtOH), which is equal in magnitude but opposite in sign to its L-enantiomer counterpart, L-Phe-OMe hydrochloride, which has a specific rotation of +37° (c=2, C2H5OH) [1]. This clear and opposite chiral signature is essential for confirming stereochemical identity and purity.

Chiral Chemistry Stereochemistry Quality Control

Thermal Stability: Melting Point of D-Phe-OMe vs. Free Base Form

D-Phe-OMe monohydrochloride exhibits a distinct melting point range of 159-163 °C [1]. This is in contrast to the free base form, D-phenylalanine methyl ester, which is reported to have a melting point of 36-40 °C .

Physicochemical Properties Stability Storage

Peptide Coupling Efficiency: D-Phe-OMe in Microwave-Assisted Synthesis

In a study on rapid microwave-assisted peptide synthesis, the dipeptide Fmoc-D-Phe-Ala-OMe was synthesized with an isolated yield of 92% in just 30 seconds [1]. This demonstrates the high reactivity of the D-Phe-OMe building block under modern, efficient synthetic conditions.

Peptide Synthesis Microwave Chemistry Coupling Yield

Enantiomeric Purity: D-Phe-OMe Synthesis Yields >99% Optical Purity

An asymmetric transformation method for preparing D-phenylalanine methyl ester from its L-counterpart achieves an optical purity of >99% and a single-pass yield of >80% [1].

Chiral Resolution Asymmetric Synthesis Purity Analysis

High-Value Application Scenarios for D-Phe-OMe Monohydrochloride Based on Proven Differentiation


Synthesis of Enantiomerically Pure Enkephalinase Inhibitors

The exclusive enkephalinase inhibitory activity associated with the D-enantiomer, not the L-form, makes D-Phe-OMe monohydrochloride the non-negotiable starting material for developing this class of analgesics. Using the L- or DL- form would yield an inactive or poorly active product. This is supported by its demonstrated high enantiomeric purity (>99% ee) [1] and its specific activity profile [2].

Chiral Building Block for High-Yield, Rapid Peptide Synthesis

For laboratories employing modern, high-speed synthetic techniques like microwave-assisted peptide synthesis, D-Phe-OMe monohydrochloride is a proven, high-efficiency building block. Its ability to achieve coupling yields of 92% in 30 seconds [3] makes it a valuable component in automated or high-throughput workflows where speed and yield are paramount. This performance ensures it does not become a bottleneck in complex sequence assembly.

Stereochemical Control in Asymmetric Synthesis

In any reaction where the final product's three-dimensional shape dictates its function, the >99% optical purity of D-Phe-OMe monohydrochloride is essential [1]. This compound provides a reliable, pre-defined chiral center, eliminating the risk of racemization and the subsequent need for costly and time-consuming chiral separation of the final product. The distinct, verifiable optical rotation (-37.0°) provides a robust quality control checkpoint [4].

Technical Documentation Hub

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